molecular formula C8H16ClNO3 B8179934 (R)-ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride

(R)-ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride

Cat. No.: B8179934
M. Wt: 209.67 g/mol
InChI Key: BNOJOTSEJBLTEP-OGFXRTJISA-N
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Description

®-ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride is a chemical compound with a molecular formula of C8H16ClNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride typically involves the reaction of ®-pyrrolidin-3-ol with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, forming the ester linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

®-ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

®-ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring, often used as a precursor in organic synthesis.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine, used in the synthesis of pharmaceuticals.

    Pyrrolidine-2,5-diones: Compounds with two keto groups, used in medicinal chemistry.

Uniqueness

®-ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride is unique due to its specific ester linkage and hydrochloride salt form, which confer distinct chemical and physical properties. These features make it particularly useful in the synthesis of complex molecules and in pharmaceutical research.

Properties

IUPAC Name

ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)6-12-7-3-4-9-5-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOJOTSEJBLTEP-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CO[C@@H]1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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